2,4-dichlorobenzyl 1,2-dimethyl-4-nitro-1H-imidazole-5-carboxylate
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Overview
Description
2,4-dichlorobenzyl 1,2-dimethyl-4-nitro-1H-imidazole-5-carboxylate is a synthetic compound that belongs to the class of imidazole derivatives. Imidazoles are heterocyclic compounds containing nitrogen atoms, and they are known for their diverse applications in pharmaceuticals, agrochemicals, and other industrial fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichlorobenzyl 1,2-dimethyl-4-nitro-1H-imidazole-5-carboxylate typically involves the reaction of 2,4-dichlorobenzyl alcohol with 1,2-dimethyl-4-nitroimidazole-5-carboxylic acid. The reaction is carried out in the presence of a base such as sodium carbonate to form the desired ester product .
Industrial Production Methods
Industrial production of this compound may involve a one-pot synthesis method, which is efficient and cost-effective. This method can include the use of metal catalysts and specific reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,4-dichlorobenzyl 1,2-dimethyl-4-nitro-1H-imidazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The chlorine atoms on the benzyl ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used for nucleophilic substitution reactions.
Major Products Formed
Reduction: The reduction of the nitro group forms 2,4-dichlorobenzyl 1,2-dimethyl-4-amino-1H-imidazole-5-carboxylate.
Substitution: Substitution reactions can yield various derivatives depending on the substituents introduced.
Scientific Research Applications
2,4-dichlorobenzyl 1,2-dimethyl-4-nitro-1H-imidazole-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in developing new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of 2,4-dichlorobenzyl 1,2-dimethyl-4-nitro-1H-imidazole-5-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial effects. The imidazole ring can also bind to enzymes and disrupt their function, contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
2,4-dichlorobenzyl imidazole derivatives: These compounds share a similar structure but may have different substituents on the imidazole ring.
1,2-dimethyl-4-nitroimidazole derivatives: These compounds have variations in the benzyl group or other substituents.
Uniqueness
2,4-dichlorobenzyl 1,2-dimethyl-4-nitro-1H-imidazole-5-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dual presence of nitro and dichlorobenzyl groups makes it a versatile compound for various applications .
Properties
IUPAC Name |
(2,4-dichlorophenyl)methyl 2,3-dimethyl-5-nitroimidazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2N3O4/c1-7-16-12(18(20)21)11(17(7)2)13(19)22-6-8-3-4-9(14)5-10(8)15/h3-5H,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCSHRPGZZCCPOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(N1C)C(=O)OCC2=C(C=C(C=C2)Cl)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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